Aceric acid

Description

Historical Trajectories and Seminal Discoveries in Acetic Acid Research

The history of acetic acid is intrinsically linked to the history of vinegar. Ancient civilizations were familiar with vinegar as the natural result of beer and wine being exposed to air, a process facilitated by globally present acetic acid-producing bacteria. wikipedia.orgatamanchemicals.com The use of acetic acid in alchemy dates back to the third century BC, when the Greek philosopher Theophrastus described how vinegar reacted with metals to create pigments for art. atamanchemicals.com

A significant step towards understanding acetic acid in a scientific context occurred in the 18th century. In 1700, German chemist Georg Stahl was the first to distill acetic acid. exaxol.com Later in the century, French chemist Pierre Adet demonstrated that acetic acid could be synthesized by reacting ethanol (B145695) with oxygen, a pivotal discovery that showed it was not solely a product of natural fermentation. chemsky-cn.com

The 19th century marked the beginning of modern industrial production and a deeper understanding of acetic acid's chemical nature. In 1845, German chemist Hermann Kolbe achieved a landmark in chemistry by synthesizing acetic acid from inorganic compounds for the first time. wikipedia.orgatamanchemicals.com His process involved the chlorination of carbon disulfide, pyrolysis to tetrachloroethylene, aqueous chlorination to trichloroacetic acid, and finally, electrolytic reduction to acetic acid. atamanchemicals.com Around the same time, in 1864, French chemist and bacteriologist Louis Pasteur demonstrated that Acetobacter bacteria are responsible for the conversion of alcohol to acetic acid, a cornerstone of microbiology. britannica.com

The 20th century saw the development of more efficient industrial production methods. By 1910, a significant portion of glacial acetic acid was derived from the pyroligneous liquor obtained from wood distillation. wikipedia.orgatamanchemicals.com However, the mid-20th century brought about a paradigm shift with the advent of methanol (B129727) carbonylation. The first commercial process using a cobalt catalyst was developed by BASF in 1963. wikipedia.orgatamanchemicals.com This was followed by the discovery of a more efficient rhodium-based catalyst in 1968, leading to the Monsanto process which dominated acetic acid production for decades. wikipedia.orgatamanchemicals.com In the late 1990s, BP Chemicals introduced the even more efficient iridium-based Cativa catalyst. wikipedia.orgatamanchemicals.com

A more recent and surprising discovery occurred in 1996 when interstellar acetic acid was detected in the Sagittarius B2 North molecular cloud, making it the first molecule to be discovered in the interstellar medium using solely radio interferometers. wikipedia.orgatamanchemicals.com

Table 1: Key Milestones in Acetic Acid Research

| Year | Discovery/Development | Researcher/Company | Significance |

|---|---|---|---|

| 3rd Century BC | Described the reaction of vinegar with metals to produce pigments. | Theophrastus | Early documented chemical use of acetic acid. atamanchemicals.com |

| 1700 | First distillation of acetic acid. | Georg Stahl | Isolation of a more concentrated form of the acid. exaxol.com |

| Late 18th Century | Synthesized acetic acid from ethanol and oxygen. | Pierre Adet | Proved acetic acid could be chemically synthesized. chemsky-cn.com |

| 1845 | First synthesis of acetic acid from inorganic compounds. | Hermann Kolbe | A landmark in synthetic organic chemistry. wikipedia.orgatamanchemicals.com |

| 1864 | Identified Acetobacter as the causative agent in vinegar production. | Louis Pasteur | Foundational discovery in microbiology and fermentation. britannica.com |

| 1963 | Developed the first commercial methanol carbonylation process. | BASF | A major advancement in industrial acetic acid production. wikipedia.orgatamanchemicals.com |

| 1968 | Discovered a highly efficient rhodium-based catalyst for methanol carbonylation. | Monsanto | The Monsanto process became the dominant production method. wikipedia.orgatamanchemicals.com |

| 1996 | First detection of acetic acid in the interstellar medium. | David Mehringer et al. | First molecule discovered in the ISM using only radio interferometers. wikipedia.orgatamanchemicals.com |

| Late 1990s | Commercialized the iridium-based Cativa catalyst. | BP Chemicals | A more efficient and greener production process. wikipedia.orgatamanchemicals.com |

Evolution of Research Perspectives on Acetic Acid Significance

The perception of acetic acid's significance has evolved from a simple food preservative to a key molecule in diverse and advanced scientific fields. nih.gov Initially valued for its role in vinegar, its industrial importance grew with its use as a raw material for producing vinyl acetate (B1210297) monomer (VAM), cellulose (B213188) acetate, and various esters. britannica.commarketresearch.com VAM is a crucial component in the manufacturing of polymers and resins for adhesives, coatings, and films. marketresearch.com

In recent decades, research has unveiled the multifaceted roles of acetic acid in biology and biotechnology. It is now understood to be a significant metabolite in various biological processes. For instance, research has shown that acetic acid plays a role in the cardiovascular system, where it can be generated from ethanol metabolism and influence vasodilation. mdpi.com It has also been identified as a key player in plant biology, particularly in enhancing tolerance to abiotic stressors like drought. nih.gov Studies have demonstrated that acetic acid can trigger genetic and epigenetic changes in plants, leading to improved resistance. nih.gov

The scope of acetic acid research has also expanded into materials science and renewable energy. Scientists are exploring its use in the development of bioplastics, where acetic acid-treated cellulose fibers can result in stronger, biodegradable materials. alliancechemical.com In the realm of biofuels, acetic acid is an important intermediate in processes that convert biomass into ethanol and other fuels. alliancechemical.com

Furthermore, advanced analytical techniques are being developed to study acetic acid in various contexts. For example, Raman spectroscopy is being used for the direct analysis of dissolved acetic acid in transformer oil, which is vital for diagnosing the aging of insulation in power transformers. mdpi.com In neuroscience, the mechanisms of how organisms sense and respond to acetic acid are being investigated, with studies in Drosophila revealing specific receptors for its taste. nih.gov

This evolution in research highlights a shift from viewing acetic acid as a bulk chemical to recognizing its nuanced and critical roles at the molecular and systemic levels across various scientific disciplines.

Identification of Persistent Research Gaps and Future Academic Inquiries

Despite a long history of research, several questions and areas for future investigation regarding acetic acid remain. A significant gap exists in fully understanding the complex interplay between acetic acid and biological systems. While its role as a metabolite of ethanol is recognized, the full extent of its pathological and physiological effects, particularly in the brain and cardiovascular system, is still being unraveled. mdpi.com A major but unresolved question in the field of taste is whether protons and protonated organic acids like acetic acid are sensed through the same or discrete molecular mechanisms. nih.gov

In the field of catalysis, while the industrial processes for acetic acid production are well-established, there is ongoing research to develop even more sustainable and efficient methods. researchgate.net This includes exploring novel catalysts and feedstock, such as converting biogas into acetic acid, to create more environmentally friendly production routes. csic.es A recent surprising discovery revealed that the catalyst in vinyl acetate synthesis, a major application of acetic acid, cycles between a solid surface and soluble molecules, a phenomenon that was previously overlooked and opens new avenues for catalyst improvement. mit.edu

In materials science, the precise mechanisms by which acetic acid vapor contributes to the corrosion of certain materials, such as lead and copper, require further study to better preserve historical artifacts and improve material durability. researchgate.net Additionally, while the potential of acetic acid in creating bioplastics is promising, more research is needed to optimize these processes for large-scale, cost-effective production. alliancechemical.com

Future academic inquiries will likely focus on:

Sustainable Production: Developing greener and more economical routes for acetic acid synthesis, including bio-based strategies. csic.esfuturemarketinsights.com

Biomedical Applications: Further elucidating the precise molecular mechanisms of acetic acid in human health and disease, which could lead to new therapeutic strategies. mdpi.com

Advanced Materials: Exploring the full potential of acetic acid as a feedstock for novel and sustainable materials, such as bioplastics and advanced fibers. alliancechemical.com

Catalysis: Gaining a deeper understanding of the fundamental catalytic processes involving acetic acid to design more robust and efficient catalysts. mit.edu

Sensory Neuroscience: Unraveling the complete repertoire of receptors and neural pathways involved in the sensation of acetic acid and other organic acids. nih.gov

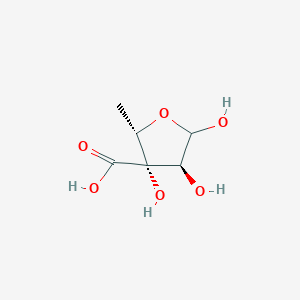

Structure

3D Structure

Properties

Molecular Formula |

C6H10O6 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(2S,3S,4S)-3,4,5-trihydroxy-2-methyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C6H10O6/c1-2-6(11,5(9)10)3(7)4(8)12-2/h2-4,7-8,11H,1H3,(H,9,10)/t2-,3+,4?,6+/m0/s1 |

InChI Key |

PAIOZXJXGSOKFN-QTWVYPCYSA-N |

Isomeric SMILES |

C[C@H]1[C@@]([C@@H](C(O1)O)O)(C(=O)O)O |

Canonical SMILES |

CC1C(C(C(O1)O)O)(C(=O)O)O |

Synonyms |

3-C-carboxy-5-deoxy-L-xylose 3-C-carboxy-5-deoxyxylose aceric acid |

Origin of Product |

United States |

Advanced Methodologies for Biosynthesis and Production Research

Microbial Production Systems and Optimization Strategies

Biological production of acetic acid, particularly for applications like vinegar, relies on the oxidative fermentation capabilities of specific bacteria. bme.huscirp.org Research in this area focuses on strain improvement, fermentation control, and the use of sustainable feedstocks.

Acetobacter and Gluconobacter are the primary genera of acetic acid bacteria (AAB) utilized in industrial production. tsijournals.com These Gram-negative, aerobic bacteria are known for their ability to oxidize ethanol (B145695) into acetic acid. scirp.org Acetobacter species, such as Acetobacter aceti and Acetobacter pasteurianus, are highly valued for vinegar production due to their efficiency in converting ethanol and their tolerance to high concentrations of acetic acid. scirp.orgftb.com.hrmdpi.com Gluconobacter species also contribute to acetification but are often noted for their capacity to oxidize sugars into various organic acids, like gluconic acid. ftb.com.hrmdpi.compan.olsztyn.pl

Research focuses on isolating and characterizing strains with desirable industrial traits, such as thermotolerance and high acid production rates. tsijournals.comscirp.org For instance, Acetobacter pasteurianus has been identified as a particularly potent producer of acetic acid. tsijournals.com The metabolic pathways of these bacteria are a key area of study; they possess membrane-bound dehydrogenases that facilitate the incomplete oxidation of alcohols and sugars, releasing products like acetic acid directly into the medium. pan.olsztyn.plpeerj.com

Optimizing fermentation conditions is crucial for maximizing the yield and productivity of acetic acid. Key parameters investigated include temperature, pH, ethanol concentration, and dissolved oxygen levels. researchgate.net Studies have shown that the optimal pH for the growth of most acetic acid bacteria is between 5.0 and 6.5, though they can tolerate more acidic conditions. ftb.com.hrscirp.org Temperature is also critical, with optimal growth typically occurring between 25 and 30°C; however, thermotolerant strains that can produce acetic acid at temperatures as high as 37°C are of significant interest as they can reduce cooling costs and contamination risks. ftb.com.hrscirp.orgmdpi.com

The concentration of ethanol, the primary substrate, must be carefully controlled. While higher ethanol levels can lead to more acetic acid, concentrations above certain thresholds (e.g., 48 g/L) can inhibit bacterial growth. scirp.orgfrontiersin.org Similarly, the accumulation of acetic acid itself can become inhibitory. researchgate.net Research using methodologies like Response Surface Methodology (RSM) helps to identify the ideal combination of these parameters to enhance productivity. scirp.org For example, one study found that an initial acetic acid concentration of 40 g/L, combined with optimized dissolved oxygen, enhanced key metabolic pathways for production. frontiersin.org

Table 1: Optimized Fermentation Parameters for Acetic Acid Production

| Parameter | Optimized Range/Value | Significance |

|---|---|---|

| Temperature | 30-37°C | Affects bacterial growth rate and enzyme activity. Thermotolerant strains reduce cooling costs. scirp.orgmdpi.com |

| pH | 5.0-6.5 | Influences bacterial metabolic activity and survival. ftb.com.hrscirp.org |

| Initial Ethanol Conc. | 2-4% (v/v) | Substrate for acetification; high concentrations can be inhibitory. scirp.orgfrontiersin.org |

| Initial Acetic Acid Conc. | 0.56‰ - 40 g/L | High concentrations can inhibit bacterial growth, but optimization can enhance productivity. researchgate.netfrontiersin.org |

| Dissolved Oxygen (DO) | Controlled via aeration/agitation | AAB are strictly aerobic; oxygen is essential for the oxidation of ethanol. researchgate.netfrontiersin.org |

There is growing interest in using organic waste as a low-cost and sustainable feedstock for acetic acid production. jetir.org Various forms of biomass, including agricultural wastes (like onion waste, fruit peels, and kimchi cabbage waste), food waste, and industrial byproducts (like cheese whey), are rich in carbohydrates that can be fermented into acetic acid. mdpi.comjetir.orgnih.gov This approach not only provides an economical substrate but also helps in waste management and reduces environmental pollution. jetir.org

The process often involves a two-step fermentation: first, yeasts like Saccharomyces cerevisiae convert sugars in the biomass to ethanol, and then acetic acid bacteria oxidize the ethanol to acetic acid. jetir.orgnih.gov Studies have demonstrated successful acetic acid production from various wastes, achieving yields such as 26 grams per liter from fermentable kitchen waste. jetir.org For instance, using onion waste, a 6% substrate concentration was found to be optimal, achieving a high conversion yield of 90.5%. nih.gov Another approach involves the gasification of lignocellulosic biomass to produce syngas (CO, CO₂, H₂), which can then be fermented to acetate (B1210297) by acetogenic bacteria. mdpi.com

To overcome limitations like low biomass and acid stress, genetic and metabolic engineering techniques are being applied to improve industrial strains of acetic acid bacteria. nrfhh.comresearchgate.net These strategies aim to enhance the efficiency of acetic acid production and broaden the range of usable substrates. peerj.com

One approach involves modifying central metabolic pathways. For example, in E. coli, genes such as ppc (encoding PEP carboxylase) and pta (encoding phosphotransacetylase) have been engineered to channel carbon flux from glucose towards acetic acid production. nrfhh.com For acetic acid bacteria, a key challenge is their complex metabolism, which includes a nonfunctional standard glycolytic pathway and a modified TCA cycle. asm.org Understanding these unique pathways through metabolomics and flux analysis is crucial for identifying effective engineering targets. asm.orgresearchgate.net

Another innovative strategy is surface display technology, where enzymes are expressed on the outer membrane of the bacteria. peerj.com This can expand the substrate range of bacteria like Gluconobacter oxydans, allowing them to process more complex carbohydrates and reducing reliance on expensive monomeric feedstocks. peerj.com The development of regulatable gene expression systems is also a significant advance, allowing for more precise control over metabolic pathways during fermentation. nih.gov

Utilization of Waste Biomass as Substrates for Bioproduction

Chemical Synthesis Pathways and Catalytic Innovations

The majority of acetic acid produced globally is made through chemical synthesis, with methanol (B129727) carbonylation being the dominant method. ewadirect.comvalcogroup-valves.com This technology has evolved through significant catalytic innovations to improve efficiency and reduce costs.

The carbonylation of methanol to produce acetic acid is a cornerstone of industrial organic chemistry. researchgate.net The two most prominent commercial processes are the Monsanto process and the Cativa process, distinguished primarily by their catalyst systems. valcogroup-valves.comwikipedia.org

The Monsanto process , developed in the 1960s, utilizes a rhodium-based catalyst system (cis-[Rh(CO)₂I₂]⁻) with a methyl iodide promoter. ijert.orgwikipedia.org It operates under high pressure (30–60 atm) and temperature (150–200 °C) and achieves selectivity for acetic acid greater than 99%. wikipedia.org The rate-determining step in this process is the oxidative addition of methyl iodide to the rhodium complex. wikipedia.org

The Cativa process , introduced by BP Chemicals in 1996, represented a major advancement by using an iridium-based catalyst ([Ir(CO)₂I₂]⁻), often promoted by compounds like ruthenium. valcogroup-valves.comwikipedia.org The iridium catalyst is more stable and active than its rhodium counterpart. valcogroup-valves.com This enhanced stability allows the Cativa process to operate with a lower water concentration (as low as 0.5% compared to ~10% in the Monsanto process). valcogroup-valves.com Reducing the water content minimizes the water-gas shift side reaction, which improves carbon monoxide efficiency and reduces the formation of byproducts like propionic acid. wikipedia.orgethz.ch This, in turn, simplifies the downstream purification process, making the Cativa process more economical and environmentally friendly. valcogroup-valves.comwikipedia.org Due to these advantages, the Cativa process has largely supplanted the Monsanto process in modern production facilities. ijert.orgwikipedia.org

Table 2: Comparison of Monsanto and Cativa Processes

| Feature | Monsanto Process | Cativa Process |

|---|---|---|

| Catalyst | Rhodium-based (cis-[Rh(CO)₂I₂]⁻) | Iridium-based ([Ir(CO)₂I₂]⁻), often with promoters |

| Operating Pressure | 30–60 atm | 30–60 atm |

| Operating Temperature | 150–200 °C | 150–200 °C |

| Water Concentration | High (~10%) | Low (<1%, as low as 0.5%) |

| Selectivity | >99% | Higher than Monsanto |

| Key Advantage | High selectivity | Higher catalyst stability, lower water content, fewer byproducts, more economical. valcogroup-valves.comwikipedia.orgwikipedia.org |

| Rate-Determining Step | Oxidative addition of CH₃I | Migratory insertion of CO |

Investigation of Acetaldehyde (B116499) Oxidation Mechanisms

The oxidation of acetaldehyde (CH₃CHO) to acetic acid (CH₃COOH) is a critical reaction in both industrial chemical synthesis and biological processes. Research into the mechanisms of this conversion aims to enhance efficiency, selectivity, and yield.

The gas-phase oxidation of acetaldehyde is understood to proceed via a degenerate branched-chain mechanism. ije.irije.ir This process is characterized by an induction period followed by a rapid reaction phase. cdnsciencepub.com At lower temperatures, between 150°C and 250°C, the reaction involves the formation of peracetic acid as a key degenerate branching intermediate, which leads to a decrease in pressure within a closed system. ije.irije.ir At higher temperatures (275-400°C), the instability of peroxide intermediates causes a rapid increase in pressure and the formation of major products including water, carbon monoxide, carbon dioxide, and acetic acid. ije.ircapes.gov.br Kinetic studies have determined the reaction order to be approximately 1.85 with respect to acetaldehyde and 0.38 with respect to oxygen. ije.ir

In the liquid phase, particularly in aqueous solutions, the oxidation mechanism can differ significantly. Studies have shown that under conditions typical for catalytic ethanol oxidation, acetaldehyde can oxidize to acetic acid non-catalytically. rsc.orgethz.ch This non-catalytic autoxidation is proposed to be a radical-initiated process and requires the presence of both oxygen and water. rsc.orgethz.ch The process is not observed in the gas phase or under anaerobic conditions, highlighting the crucial role of the liquid-phase environment. rsc.org

Catalytic systems are also employed to facilitate this oxidation. For instance, on a Pd-Au(111) heterogeneous model catalyst, acetaldehyde is selectively oxidized to acetic acid at temperatures between 250 K and 340 K. researchgate.net The mechanism involves the formation of an acetate species on the catalyst surface, which is a known adsorbate derived from acetic acid. researchgate.net

Table 1: Key Factors in Acetaldehyde Oxidation Mechanisms

| Factor | Gas Phase Oxidation | Liquid Phase (Aqueous) Oxidation |

| Primary Mechanism | Degenerate branched-chain reaction ije.irije.ir | Radical-initiated autoxidation (can be non-catalytic) rsc.orgethz.ch |

| Key Intermediate | Peracetic Acid ije.ir | Acyl and peroxy acid radicals researchgate.netrsc.org |

| Temperature Range | 150°C - 400°C ije.ir | Lower temperatures, e.g., 353 K rsc.org |

| Required Conditions | Presence of oxygen ije.ir | Presence of oxygen and water rsc.org |

| Catalyst Role | Can be heterogeneous (e.g., Pd-Au) or absent researchgate.net | Can be absent (non-catalytic) or heterogeneous (e.g., Au/TiO₂) rsc.org |

Novel Synthetic Routes from C1/C2 Feedstocks (e.g., CO₂, H₂, Ethane)

The development of sustainable chemical production has spurred research into novel synthetic routes to acetic acid from simple, abundant feedstocks like carbon dioxide (CO₂), hydrogen (H₂), and ethane (B1197151).

Synthesis from CO₂ and H₂: Direct synthesis of acetic acid from the hydrogenation of CO₂ is a challenging but highly desirable route. nih.gov One approach involves a two-step strategy where CO₂ is first converted to an intermediate like methanol, which is then carboxylated. nih.gov More advanced research focuses on direct, single-step synthesis. For example, a water-soluble rhodium-based catalyst has been shown to facilitate the production of acetic acid from CO₂, H₂, and methyl iodide (CH₃I) in an aqueous medium. rsc.orgrsc.org The mechanism involves the catalyst storing electrons from H₂ and transferring them to activate CH₃I and reduce CO₂. rsc.org

Microbial electrosynthesis (MES) represents a bio-hybrid approach where microorganisms, typically acetogenic bacteria like Sporomusa and Clostridium, use electrons from a cathode to reduce CO₂ to acetate. mdpi.comugent.be This technology can achieve high selectivity and has seen significant improvements in production rates, with some systems reaching up to 685 g m⁻² day⁻¹ and acetate concentrations of 11 g L⁻¹. mdpi.comuow.edu.au The efficiency of MES is heavily dependent on the electrode material, microbial culture, and CO₂ availability to the biofilm. mdpi.comsurrey.ac.uk

Synthesis from Ethane: The selective oxidation of ethane to acetic acid is another promising alternative to traditional methods. This process is typically carried out over mixed-metal oxide catalysts. Catalysts based on molybdenum, vanadium, and niobium (Mo-V-Nb) have been shown to facilitate the partial oxidation of ethane. d-nb.inforesearchgate.net The addition of palladium (Pd) to these catalysts significantly increases the selectivity towards acetic acid, reaching up to 80%. researchgate.netbue.edu.eg The reaction is generally performed at elevated temperatures (225–275°C) and pressures. d-nb.info More recent research has demonstrated that single Rh atom sites anchored in HZSM-5 can catalyze ethane oxidation with hydrogen peroxide at near room temperature (≤ 50°C), achieving a 37% conversion to carboxylic acids within 2 hours. acs.org

Table 2: Comparison of Novel Acetic Acid Synthesis Routes

| Feedstock | Method | Catalyst/System | Key Findings & Conditions |

| CO₂, H₂ | Microbial Electrosynthesis (MES) | Mixed-culture biocathode (Sporomusa, Clostridium) mdpi.com | Production rates up to 685 g m⁻² day⁻¹; high selectivity (>90%) mdpi.comuow.edu.au |

| CO₂, H₂, CH₃I | Homogeneous Catalysis | Water-soluble Rh-based complex rsc.orgrsc.org | Reaction proceeds in aqueous media at 80°C; demonstrates feasibility of using H₂ as a reductant for CO₂ conversion rsc.org |

| Ethane | Heterogeneous Catalysis | MoVNbPd/TiO₂ d-nb.infobue.edu.eg | High selectivity to acetic acid (~80%); requires elevated temperatures (225-275°C) and pressure d-nb.inforesearchgate.net |

| Ethane, H₂O₂ | Homogeneous Catalysis | Single Rh atom sites in HZSM-5 acs.org | Operates at low temperatures (≤ 50°C); 37% conversion in 2 hours acs.org |

Photocatalytic and Hybrid Catalytic Approaches for Selective Synthesis

Photocatalysis offers a sustainable approach to chemical synthesis by utilizing light energy to drive reactions, often at ambient temperature and pressure.

Photocatalytic Synthesis from C1 Feedstocks: A significant breakthrough has been the direct photocatalytic synthesis of acetic acid from methane (B114726) (CH₄) and carbon monoxide (CO) at room temperature, using water as the oxidant. freezing.coolacs.orgresearchgate.net This process utilizes a composite photocatalyst consisting of TiO₂ support and platinum (Pt) single atoms anchored on ammonium (B1175870) phosphotungstate clusters. freezing.coolacs.org This system achieved a stable production of a 5.7 mmol·L⁻¹ acetic acid solution over 60 hours with over 90% selectivity in the liquid phase. acs.org The proposed mechanism involves the photocatalytic oxidative carbonylation of methane, where water-derived hydroxyl radicals facilitate the initial methane activation. freezing.coolresearchgate.net Another study demonstrated the production of acetic acid from methanol and CO₂ under ambient conditions using a cobalt phthalocyanine (B1677752) photocatalyst, achieving 81% selectivity. rsc.org

Photocatalytic Synthesis from C2 Feedstocks: The photocatalytic oxidation of ethanol is a widely studied route. Generally, ethanol is first oxidized to acetaldehyde, which is then converted to acetic acid. mdpi.comacs.org TiO₂ is a common photocatalyst for this transformation, though it can lead to over-oxidation to CO₂. mdpi.comrsc.org The selectivity can be controlled by modifying the catalyst or reaction conditions. For instance, using TiO₂ in the presence of cupric ions under simulated solar radiation has been shown to selectively produce acetaldehyde and acetic acid from ethanol in an aqueous solution. researchgate.net A highly selective synthesis of acetic acid (98.7%) from ethane has also been reported using a g-C₃N₄ catalyst with anchored Pd single-atom sites and H₂O₂ as the oxidant at 0 °C. researchgate.net

Hybrid Catalytic Approaches: Hybrid systems that combine photocatalysis with other catalytic methods are being explored to enhance efficiency and selectivity. Integrating photocatalysis with thermal catalysis is one such approach. researchgate.net Another example is semi-artificial photosynthesis, which combines enzymatic catalysis with photocatalysis. These low-technology readiness level (TRL) routes are being evaluated for their potential to outperform conventional processes in terms of environmental impact and production costs. diva-portal.org

Table 3: Overview of Photocatalytic and Hybrid Approaches for Acetic Acid Synthesis

| Feedstock(s) | Approach | Catalyst System | Key Findings & Conditions |

| CH₄, CO, H₂O | Photocatalysis | Pt single atoms on ammonium phosphotungstate/TiO₂ freezing.coolacs.org | Ambient temperature; >90% liquid-phase selectivity; 5.7 mmol·L⁻¹ concentration achieved acs.org |

| Methanol, CO₂ | Photocatalysis | Cobalt Phthalocyanine/S₈ rsc.org | Ambient pressure and temperature; 81% selectivity towards acetic acid rsc.org |

| Ethanol, O₂ | Photocatalysis | TiO₂ with Cu²⁺ ions researchgate.net | Aqueous solution, ambient temperature, simulated solar light; selective oxidation to acetaldehyde and acetic acid researchgate.net |

| Ethane, H₂O₂ | Photocatalysis | Pd single atoms on g-C₃N₄ researchgate.net | 0-25°C; 98.7% selectivity for acetic acid researchgate.net |

| CO₂, H₂ | Semi-artificial Photosynthesis (SAP) | (Conceptual) diva-portal.org | Low TRL; potential for lower production costs and environmental impact compared to conventional methods diva-portal.org |

Molecular Mechanisms and Metabolic Roles of Acetic Acid

Elucidation of Biosynthetic Pathways in Biological Systems

In plants, the biosynthesis of acetic acid is closely linked to pyruvate (B1213749) metabolism, especially under certain stress conditions like drought or anaerobiosis. researchgate.netresearchgate.net Pyruvate, a central molecule derived from glycolysis, stands at a metabolic crossroads. Under normal aerobic conditions, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDHC). However, under stress, an alternative pathway is activated. researchgate.net Pyruvate is first decarboxylated to acetaldehyde (B116499) by the enzyme pyruvate decarboxylase (PDC). researchgate.net This acetaldehyde can then be oxidized to form acetic acid, a reaction catalyzed by aldehyde dehydrogenase (ALDH), specifically isoforms like ALDH2B7 in Arabidopsis. researchgate.net This pathway represents a significant metabolic flux conversion from standard glycolysis to acetate (B1210297) synthesis, which is believed to play a role in stress tolerance. researchgate.net The resulting acetic acid can be subsequently converted to acetyl-CoA by acetyl-CoA synthetase (ACS), feeding into various metabolic processes. researchgate.net

The conversion of ethanol (B145695) to acetic acid is a well-known two-step oxidative process, prominently carried out by acetic acid bacteria (AAB) like those in the Acetobacter and Gluconacetobacter genera, and also occurring in the liver of many animals. stackexchange.commicrobenotes.comresearchgate.net

Oxidation of Ethanol to Acetaldehyde : The first step is the oxidation of ethanol to acetaldehyde. In AAB, this is catalyzed by a membrane-bound, pyrroquinoline quinone (PQQ)-dependent alcohol dehydrogenase (ADH). researchgate.netfrontiersin.org In humans, this reaction primarily occurs in the cytosol of liver cells, mediated by an NAD⁺-dependent alcohol dehydrogenase (ADH). stackexchange.comwikipedia.org

Oxidation of Acetaldehyde to Acetic Acid : The highly reactive and toxic acetaldehyde is then rapidly oxidized to non-toxic acetic acid (acetate). This reaction is catalyzed by aldehyde dehydrogenase (ALDH). microbenotes.comresearchgate.net In AAB, this is also a membrane-bound enzyme that is part of the ethanol oxidation respiratory chain. nih.gov In human mitochondria, the enzyme ALDH2 is responsible for this conversion. nih.gov

This pathway is fundamental to industrial vinegar production, where AAB are used to ferment ethanol into acetic acid. frontiersin.org In some bacteria, such as Gluconacetobacter diazotrophicus, evidence suggests a single bifunctional enzyme, an alcohol-aldehyde dehydrogenase, can catalyze both steps without releasing the intermediate acetaldehyde. nih.gov

Acetyl-Coenzyme A (acetyl-CoA) is a pivotal intermediate in the metabolism of carbohydrates, lipids, and proteins, placing it at the heart of cellular energy production and biosynthesis. rsc.orgwikipedia.org It is often referred to as a central hub or crossroads in metabolism. rsc.orgcreative-proteomics.com

Sources of Acetyl-CoA : Acetyl-CoA is principally generated from three major metabolic pathways: the breakdown of glucose via glycolysis and subsequent pyruvate oxidation, the β-oxidation of fatty acids, and the catabolism of certain amino acids. rsc.orgresearchgate.net

Metabolic Fates : The primary fate of acetyl-CoA is to enter the citric acid cycle (Krebs cycle) in the mitochondria by combining with oxaloacetate to form citrate (B86180). wikipedia.org Its complete oxidation in the cycle generates ATP, the cell's main energy currency. rsc.org

Biosynthetic Precursor : When cellular energy levels are high, acetyl-CoA is directed away from the citric acid cycle and serves as a crucial building block for the synthesis of fatty acids, cholesterol, and ketone bodies. wikipedia.orgnih.gov

Metabolic Sensor : The concentration of acetyl-CoA, particularly in the nucleocytosolic and mitochondrial compartments, acts as a key indicator of the cell's metabolic state. nih.gov High levels are a signature of a "fed" state, promoting anabolic processes like lipid synthesis and histone acetylation, which influences gene expression. nih.gov Conversely, low levels signal a "fasted" or survival state, prioritizing ATP production in the mitochondria. nih.gov

The biosynthesis of acetic acid and its precursor, indole-3-acetic acid (IAA) or auxin in plants and bacteria, is tightly regulated by a variety of environmental cues. nih.gov In plants, abiotic stresses such as drought and salinity can trigger the upregulation of genes involved in acetic acid synthesis, including pyruvate decarboxylase (PDC1) and aldehyde dehydrogenase (ALDH2B7). researchgate.net This response is believed to enhance stress tolerance by providing an alternative energy source. researchgate.net

In plant-associated bacteria, IAA production is modulated by environmental factors like pH, temperature, and osmotic stress. nih.gov The synthesis is also subject to complex regulatory networks involving transcriptional regulators and signaling molecules. nih.govnih.gov For instance, in Erwinia chrysanthemi, a plant pathogen, the production of virulence factors is linked to IAA biosynthesis, which is itself controlled by environmental conditions. asm.org The regulation allows the microorganisms to adapt to their environment and manage their interactions with host plants. nih.gov

Role of Acetyl-CoA in Central Metabolism

Enzymology of Acetic Acid Metabolism

The metabolism of acetic acid is orchestrated by several key enzymes, each with distinct structural and functional characteristics.

Acetate Kinase (AK) : This enzyme catalyzes the reversible phosphorylation of acetate to acetyl phosphate, a critical step in both the utilization and production of acetate in many prokaryotes. nih.govresearchgate.net The reaction is magnesium-dependent: Acetate + ATP ⇌ Acetyl-P + ADP. asm.org Structural studies of acetate kinase from Methanosarcina thermophila reveal a specific hydrophobic pocket that binds the methyl group of acetate, playing a crucial role in substrate specificity. nih.govcapes.gov.br The enzyme is a member of the ASKHA (acetate and sugar kinase/Hsc70/actin) superfamily and is essential for energy metabolism in organisms like methanogenic archaea. researchgate.net

Alcohol Dehydrogenase (ADH) : ADH enzymes initiate the primary pathway for ethanol metabolism by oxidizing it to acetaldehyde. microbenotes.com In acetic acid bacteria, the key enzyme is a membrane-bound pyrroquinoline quinone (PQQ)-dependent ADH. researchgate.netfrontiersin.org This enzyme complex is typically composed of three subunits, including a catalytic subunit containing PQQ, and is located on the periplasmic side of the inner membrane. researchgate.netfrontiersin.org It funnels electrons from ethanol directly into the respiratory chain. nih.gov In contrast, the primary human ADH is a cytosolic enzyme that uses NAD⁺ as a cofactor. stackexchange.com

Aldehyde Dehydrogenase (ALDH) : This enzyme is responsible for the detoxification of acetaldehyde by oxidizing it to acetic acid. microbenotes.com In acetic acid bacteria, ALDH is also a membrane-bound enzyme complex that works in sequence with ADH. researchgate.netnih.gov The complex from Acetobacter europaeus was found to contain three subunits and multiple cofactors, including heme c, heme B, and a [2Fe-2S] cluster. nih.gov In humans, the most important isoform is the mitochondrial ALDH2, which efficiently converts acetaldehyde to acetate. nih.gov Polymorphisms in the ALDH2 gene can lead to a dysfunctional enzyme, causing acetaldehyde to accumulate. nih.gov

Interactive Data Table: Key Enzymes in Acetic Acid Metabolism

Below is a summary of the key enzymes discussed. You can sort the table by clicking on the headers.

| Enzyme Name | Abbreviation | Function | Organism Type/Location | Key Cofactors/Characteristics |

| Acetate Kinase | AK | Reversible phosphorylation of acetate to acetyl phosphate | Prokaryotes (e.g., M. thermophila) | ATP, Mg²⁺ |

| Alcohol Dehydrogenase | ADH | Oxidation of ethanol to acetaldehyde | Acetic Acid Bacteria | Pyrroquinoline quinone (PQQ) |

| Alcohol Dehydrogenase | ADH | Oxidation of ethanol to acetaldehyde | Humans (Liver) | NAD⁺ |

| Aldehyde Dehydrogenase | ALDH | Oxidation of acetaldehyde to acetic acid | Acetic Acid Bacteria | Heme, [2Fe-2S] cluster |

| Aldehyde Dehydrogenase 2 | ALDH2 | Oxidation of acetaldehyde to acetic acid | Humans (Mitochondria) | NAD⁺ |

| Pyruvate Decarboxylase | PDC | Decarboxylation of pyruvate to acetaldehyde | Plants | Thiamine pyrophosphate (TPP) |

| Acetyl-CoA Synthetase | ACS | Conversion of acetate to acetyl-CoA | Plants, Animals | ATP, Coenzyme A |

Investigation of Enzyme Activity Modulation by Acetic Acid Concentration

The concentration of acetic acid can significantly influence the activity of various enzymes. For instance, in barley, the activities of both α-amylase and protease show a marked decline as the concentration of acetic acid increases from a baseline of 0%. researchgate.net Similarly, in the yeast Saccharomyces cerevisiae, while lower concentrations of acetic acid can increase the activity of glycolytic enzymes like pyruvate kinase (PYK), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and glucose-6-phosphate dehydrogenase (G6PDH), higher concentrations (from 80 mM) lead to a significant inhibition of these same enzymes. nih.gov In another study, acetic acid concentrations below 0.1 mol/l did not inactivate trypsin activity, whereas concentrations of 0.5 mol/l and higher resulted in complete inactivation. researchgate.net

Furthermore, in Caco-2 cells, chronic treatment with 5 mmol/L acetic acid suppressed the activity of several disaccharidases, including sucrase, maltase, trehalase, and lactase, in a concentration- and time-dependent manner. nih.gov This effect was specific to acetic acid, as other organic acids like citric, succinic, L-malic, L-lactic, L-tartaric, and itaconic acids did not produce the same suppression. nih.gov Interestingly, the activities of other hydrolases such as alkaline phosphatase, aminopeptidase-N, dipeptidylpeptidase-IV, and γ-glutamyltranspeptidase were not affected by the acetic acid treatment. nih.gov In the context of succinic acid production by a fungal co-culture, low initial concentrations of acetic acid led to a decrease in succinic acid production, coinciding with a decline in acetic acid concentration, which in turn can affect the rate of enzymatic hydrolysis by altering the pH. aidic.it

Tricarboxylic Acid Cycle Enzyme Activities in Acetic Acid Bacteria

The tricarboxylic acid (TCA) cycle is a central metabolic hub in many organisms, including acetic acid bacteria (AAB). However, the activity and even the presence of a complete TCA cycle can vary among different species and be influenced by growth conditions.

In general, AAB from the genus Acetobacter are equipped with a complete TCA cycle, which is implicated in the "overoxidation" of acetate to CO2 and water, a phenomenon that occurs when ethanol is depleted. oup.com This overoxidation is associated with increased activity of TCA cycle enzymes and acetyl-CoA synthetase. microbiologyresearch.org Studies have shown that the expression of TCA cycle genes in Acetobacter aceti is higher when grown on acetate or glucose compared to ethanol. microbiologyresearch.orgnisr.or.jp The presence of ethanol in the medium significantly downregulates the expression of TCA cycle enzymes in Acetobacter strains, leading to a repression of acetyl-CoA consumption. nisr.or.jp

A comparative study of lactaphilic (lactate-loving) and glycophilic (glucose-loving) strains of AAB revealed that TCA cycle enzymes are generally much more abundant in lactaphilic strains. microbiologyresearch.orgmicrobiologyresearch.org Specifically, glycophilic strains exhibited feeble activities of citrate synthase, aconitate hydratase, fumarate (B1241708) hydratase, and L-malate dehydrogenase, while their 2-oxoglutarate and succinate (B1194679) dehydrogenase activities were comparable to those in lactaphilic strains. microbiologyresearch.orgmicrobiologyresearch.org Isocitrate dehydrogenase was not detected in the glycophilic extracts. microbiologyresearch.orgmicrobiologyresearch.org This suggests that the TCA cycle plays a more significant quantitative role in the metabolism of lactaphilic AAB. microbiologyresearch.orgmicrobiologyresearch.org

Some Acetobacter species possess a modified TCA cycle. For example, in Acetobacter pasteurianus, succinyl-CoA synthetase and malate (B86768) dehydrogenase are replaced by succinyl-CoA:acetate CoA-transferase and malate:quinone oxidoreductase. nih.govasm.org The enzyme citrate synthase, which catalyzes the entry of acetyl-CoA into the TCA cycle, has been purified from Acetobacter europaeus and was found to be activated by acetate. oup.com

The glyoxylate (B1226380) cycle, a shunt of the TCA cycle, is also present in some Acetobacter species and is induced by ethanol or acetate. microbiologyresearch.org This pathway is crucial for growth on C2 compounds like ethanol and acetate as it allows for the net production of succinate, bypassing the CO2-producing steps of the TCA cycle. frontiersin.org

Mechanisms of Acetate Over-oxidation

Acetate over-oxidation is a phenomenon observed in some acetic acid bacteria, particularly of the genus Acetobacter, where acetate produced from ethanol oxidation is further catabolized to carbon dioxide and water. researchgate.net This process is generally undesirable in vinegar production. The primary mechanism for this over-oxidation is the tricarboxylic acid (TCA) cycle. researchgate.net

The switch to acetate oxidation typically occurs after the depletion of ethanol in the culture medium. tandfonline.com This metabolic shift is accompanied by an increase in the activity of key enzymes that facilitate the entry of acetate into the TCA cycle. Notably, the activities of acetyl-CoA synthetase and phosphotransacetylase are elevated during acetate oxidation. tandfonline.comtandfonline.com Acetyl-CoA synthetase converts acetate into acetyl-CoA, which then condenses with oxaloacetate to form citrate, initiating the TCA cycle. tandfonline.com

The regulation of the TCA cycle itself is a critical aspect of acetate over-oxidation. The presence of ethanol in the medium has been shown to significantly downregulate the expression of TCA cycle enzymes, thereby repressing the consumption of acetyl-CoA and preventing acetate oxidation. nisr.or.jp Once ethanol is consumed, the repression is lifted, and the TCA cycle becomes more active. microbiologyresearch.org

In some cases, a coupling metabolic pathway involving phosphoenolpyruvate (B93156) carboxylase is activated by acetyl-CoA, further promoting the flow of carbon through the TCA cycle. tandfonline.com The glyoxylate pathway, which functions as an anaplerotic shunt for the TCA cycle, is also induced by ethanol or acetate and plays a role in enabling growth on these C2 compounds. microbiologyresearch.orgfrontiersin.org The absence of the glyoxylate pathway in some strains has been linked to a delay in acetate overoxidation. nisr.or.jp

Metabolic Interconversions and Fates

Integration of Acetate into Fatty Acid Biosynthesis

Acetate, in the form of acetyl-CoA, is the fundamental building block for the synthesis of fatty acids. wikipedia.orgvaia.com This process, known as fatty acid biosynthesis, occurs in the cytosol and involves the sequential addition of two-carbon units derived from acetyl-CoA to a growing fatty acid chain. wikipedia.org

The acetyl-CoA used for fatty acid synthesis is primarily derived from carbohydrates through glycolysis, which produces pyruvate. wikipedia.org Pyruvate is then converted to acetyl-CoA within the mitochondria. khanacademy.org Since fatty acid synthesis occurs in the cytosol, the mitochondrial acetyl-CoA must be transported across the mitochondrial membrane, which is impermeable to it. nih.gov In most eukaryotes, this is achieved through the citrate shuttle, where acetyl-CoA is converted to citrate, transported to the cytosol, and then converted back to acetyl-CoA by ATP-citrate lyase. khanacademy.orgnih.gov However, in some organisms like the protozoan parasite Trypanosoma brucei, acetate itself is transported out of the mitochondrion and then converted to acetyl-CoA in the cytosol by a cytosolic acetyl-CoA synthetase (AceCS). pnas.orgresearchgate.netnih.gov

Once in the cytosol, the first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. wikipedia.orglibretexts.org This is a key regulatory point in the pathway. libretexts.org The synthesis then proceeds on the fatty acid synthase complex, where an initial acetyl-CoA molecule primes the process, and subsequent two-carbon units are added from malonyl-CoA, with the release of CO2 in each step. libretexts.org The process involves a series of reduction, dehydration, and another reduction reaction, utilizing NADPH as the reducing agent. libretexts.org The final product is typically palmitate, a 16-carbon saturated fatty acid. libretexts.org

Acetate can also function as an epigenetic modulator of lipid synthesis. In certain cancer cells under hypoxic conditions, acetate can induce histone hyperacetylation, leading to the increased expression of lipogenic genes like ACACA (acetyl-CoA carboxylase) and FASN (fatty acid synthase), thereby enhancing de novo lipid synthesis beyond its role as a direct metabolic precursor. nih.gov

Conversion to Other Organic Compounds in Biological Systems

Acetate, primarily in its activated form acetyl-CoA, is a central metabolite that serves as a precursor for a wide array of organic compounds in various biological systems. nih.govontosight.ai Its two-carbon backbone can be incorporated into numerous biosynthetic pathways.

One of the most significant fates of acetyl-CoA is its entry into the tricarboxylic acid (TCA) cycle , where it is completely oxidized to CO2, generating ATP and reducing equivalents (NADH and FADH2) for energy production. wikipedia.org The TCA cycle also provides intermediates for the synthesis of certain amino acids . ontosight.aiwikipedia.org

Beyond energy production, acetyl-CoA is the starting point for the biosynthesis of fatty acids and, subsequently, more complex lipids like triglycerides and phospholipids . wikipedia.orgnih.gov It is also a precursor for the synthesis of ketone bodies and steroids . nih.gov

In plants and some microorganisms, acetyl-CoA is utilized in the glyoxylate cycle , an anabolic pathway that facilitates the synthesis of carbohydrates from fats or acetate. frontiersin.org This is particularly important for organisms growing on acetate as their sole carbon source. nih.gov

Furthermore, acetyl-CoA is a precursor for the synthesis of various other compounds, including:

Flavonoids in plants, where it is converted to malonyl-CoA, a key substrate for flavonoid biosynthesis. oup.com

Polyketides , a diverse group of secondary metabolites with a wide range of biological activities.

Isoprenoids (terpenoids), which are synthesized via the mevalonate (B85504) pathway, starting from acetyl-CoA. nih.gov

In some bacteria, acetate can be directly converted to other compounds. For instance, in Acetobacter aceti, a specialized enzyme, succinyl-CoA:acetate CoA-transferase, links the TCA cycle with acetate metabolism. wikipedia.org

Indole-3-Acetic Acid Biosynthesis Pathways in Microorganisms

Indole-3-acetic acid (IAA), the most common and physiologically active auxin, is synthesized by a variety of microorganisms, including bacteria and fungi. mdpi.complos.org The biosynthesis of IAA in these organisms predominantly follows several tryptophan (Trp)-dependent pathways, although tryptophan-independent pathways have also been proposed but are less understood. mdpi.comoup.comnih.gov

The major Trp-dependent pathways for IAA biosynthesis in microorganisms are:

The Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered a major pathway in many bacteria. mdpi.comnih.gov It involves the conversion of tryptophan to indole-3-pyruvic acid by an aminotransferase, followed by the decarboxylation of IPyA to indole-3-acetaldehyde (IAAld) by a pyruvate decarboxylase. Finally, IAAld is oxidized to IAA by an aldehyde dehydrogenase. mdpi.com

The Indole-3-Acetamide (B105759) (IAM) Pathway: This pathway is also common in bacteria. mdpi.com Tryptophan is first converted to indole-3-acetamide by a tryptophan monooxygenase. IAM is then hydrolyzed to IAA by an amidase. oup.comredalyc.org

The Tryptamine (B22526) (TAM) Pathway: In this pathway, tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase. mdpi.com Tryptamine is then converted to IAAld by an amine oxidase, which is subsequently oxidized to IAA. mdpi.com

The Indole-3-Acetonitrile (IAN) Pathway: This pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx), which is then converted to indole-3-acetonitrile. nih.gov IAN can be transformed into IAA in a single step by a nitrilase or in two steps by a nitrile hydratase and an amidase. nih.gov

The Tryptophan Side-Chain Oxidase (TSO) Pathway: This is a less common pathway where tryptophan is directly converted to IAAld by a side-chain oxidase, which is then oxidized to IAA. mdpi.com

The specific pathways utilized can vary between different microbial species and strains. redalyc.org For example, the IPyA and IAM pathways have been identified in Arthrobacter spp. nih.gov The production of IAA by microorganisms is often influenced by the availability of tryptophan in the environment. mdpi.com

Biological Activities and Cellular Mechanisms of Acetic Acid

Antimicrobial Action and Biofilm Modulation

Acetic acid has been utilized for its antimicrobial properties for thousands of years. mdpi.complos.org Its efficacy against a broad spectrum of microorganisms is attributed to its ability to disrupt cellular structures and functions. mdpi.comnih.gov

Acetic acid demonstrates potent antibacterial activity against numerous pathogenic strains. researchgate.net Research indicates that its germicidal activity is often greater than other organic acids like lactic, lauric, or caprylic acids against many pathogens. mdpi.com It has been shown to be effective against both Gram-positive organisms such as Staphylococcus aureus and Gram-negative organisms like Pseudomonas aeruginosa. mdpi.com The minimum inhibitory concentrations (MICs) of acetic acid are notably low for various pathogens, highlighting its strong antibacterial potential. researchgate.net For instance, studies have reported MICs ranging from 0.16% to 0.31% for common wound-infecting pathogens. nih.gov

The primary mechanism of acetic acid's antimicrobial action involves its ability to diffuse across the bacterial cell membrane in its undissociated form. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. This acidification disrupts the internal pH homeostasis, denaturing proteins and inhibiting essential metabolic enzymes. The accumulation of the acetate (B1210297) anion within the cytoplasm can also lead to toxic effects. This disruption of the transmembrane pH gradient ultimately compromises the cell's viability.

Microbial biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously resistant to many antimicrobial agents. Acetic acid has demonstrated efficacy in both inhibiting the formation of and eradicating established biofilms. plos.orgnih.gov Studies have shown that acetic acid can prevent biofilm formation at concentrations as low as 0.31%. nih.gov Furthermore, it has been observed to eradicate mature biofilms of various pathogens after a few hours of exposure. plos.org This makes it a promising agent in clinical and industrial settings where biofilm-related infections and contamination are a concern.

While acetic acid is effective against both Gram-positive and Gram-negative bacteria, some studies suggest a differential susceptibility. mdpi.comalliedacademies.org Gram-positive bacteria are often considered more sensitive to antibacterial agents due to the absence of an outer membrane. alliedacademies.org However, acetic acid has shown significant efficacy against Gram-negative bacteria as well, including challenging pathogens like Pseudomonas aeruginosa and Escherichia coli. researchgate.netmdpi.com The effectiveness against Gram-negative organisms is a notable advantage, as their outer membrane often confers resistance to other antimicrobials. alliedacademies.org

Table 1: Minimum Inhibitory Concentration (MIC) of Acetic Acid Against Various Bacterial Strains

| Bacterial Strain | Gram Type | MIC (μL/mL) | Reference |

|---|---|---|---|

| Coagulase-negative Staphylococcus | Gram-positive | 0.05 ± 0.00 | researchgate.net |

| Enterococcus species | Gram-positive | 0.25 ± 0.06 | researchgate.net |

| Klebsiella pneumoniae | Gram-negative | 0.25 ± 0.06 | researchgate.net |

| Proteus vulgaris | Gram-negative | 0.05 ± 0.00 | researchgate.net |

Inhibition and Eradication of Microbial Biofilms

Physiological Responses in Plants

Acetic acid is an important metabolite in plants and plays a crucial role as a signaling molecule, particularly in response to environmental stresses. mdpi.comresearchgate.net

Exogenous application of acetic acid has been shown to enhance plant tolerance to various abiotic stresses, including drought and salinity. frontiersin.orgresearchgate.net It achieves this by modulating a range of physiological and molecular mechanisms. frontiersin.org

Under stress conditions, acetic acid treatment can lead to:

Improved Ionic Homeostasis: In perennial ryegrass under salt stress, acetic acid application increased the potassium ion (K+) content while suppressing the accumulation of sodium ions (Na+), thereby maintaining a higher K+/Na+ ratio. maxapress.com

Alleviation of Oxidative Damage: Acetic acid treatment has been found to lower the levels of reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and superoxide (B77818) (O2−) in plants under stress. maxapress.com This is accompanied by an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). maxapress.com

Regulation of Phytohormones: Acetic acid can alter the endogenous levels of plant hormones. For example, under salt stress, it has been observed to increase the content of jasmonates, auxins, and cytokinins, while decreasing abscisic acid levels. maxapress.com

Enhanced Proline Metabolism: In maize and Arabidopsis experiencing drought stress, acetic acid application has been shown to positively modulate proline metabolism, which is a key component of osmotic adjustment in plants. frontiersin.org

These responses collectively contribute to the enhanced resilience of plants to adverse environmental conditions, suggesting the potential of acetic acid in sustainable agriculture. researchgate.net

Table 2: Effects of Acetic Acid on Perennial Ryegrass Under Salt Stress

| Parameter | Effect of Acetic Acid Treatment | Reference |

|---|---|---|

| K+ Content | Increased | maxapress.com |

| Na+ Accumulation | Suppressed | maxapress.com |

| O2− and H2O2 Levels | Significantly Lower | maxapress.com |

| SOD and CAT Activities | Higher | maxapress.com |

| Jasmonate (JA, JA-ILe) Content | Higher | maxapress.com |

Regulation of Lipid Metabolism and Hormone Signaling in Plants

Acetic acid, and its conjugate base acetate, are recognized as crucial metabolites that play multifaceted roles in the adaptation of plants to abiotic stressors. nih.govresearchgate.net Research has demonstrated that acetic acid can enhance a plant's inherent ability to tolerate adverse environmental conditions by modulating lipid metabolism and hormone signaling pathways. nih.govresearchgate.net

One of the key mechanisms by which acetic acid aids in stress tolerance is by fortifying cell membrane integrity through the regulation of various lipids. researchgate.net In response to salt stress, for instance, perennial ryegrass (Lolium perenne L.) pre-treated with acetic acid exhibited an increased content of potassium ions (K+) and a suppressed accumulation of sodium ions (Na+), thereby maintaining a higher K+/Na+ ratio in its leaves. maxapress.com This ionic balance is critical for cellular function under saline conditions.

Furthermore, acetic acid interacts with and modulates the levels of several key phytohormones. maxapress.com Studies have shown that under salt stress, acetic acid treatment leads to an increase in the endogenous content of jasmonates (including jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), and cis-OPDA), auxin (indole-3-acetic acid, IAA), and cytokinins (CK, such as trans-zeatin (B1683218) (tZ), cis-zeatin (B600781) riboside (cZR), and isopentenyladenine (iP)). maxapress.com Concurrently, it has been observed to lower the content of abscisic acid (ABA), a hormone typically associated with stress responses that can inhibit growth. maxapress.com This hormonal regulation suggests that acetic acid helps to activate stress-protection hormone synthesis and signaling pathways. maxapress.com

The regulatory role of acetic acid extends to the genetic level. The expression of genes involved in the biosynthesis and signaling of JA, IAA, and CK are upregulated by acetic acid treatment during salt stress. maxapress.com Conversely, genes associated with ABA pathways are downregulated. maxapress.com For example, the transcription of JAR1, a gene involved in JA biosynthesis, and MYC2, a key transcription factor in the JA signaling pathway, were both significantly upregulated by acetic acid treatment under salt stress conditions. maxapress.com

Interactions with Biological Molecules and Pathways (Non-Human Clinical Focus)

Impact on Enzyme Activities in In Vitro Systems

Acetic acid has been shown to modulate the activity of various enzymes in in vitro settings. In studies investigating the effects of balsamic vinegar and its components on digestive enzymes, acetic acid was found to decrease the activity of pancreatic amylase. mdpi.com This suggests a potential role in modulating carbohydrate metabolism.

In the context of microbial metabolism, the enzymes involved in acetate oxidation in acetic acid bacteria have been a subject of study. In Acetobacter rancens, the activities of acetyl-CoA synthetase and phosphotransacetylase were found to be high during the oxidation of acetate. tandfonline.com The activity of phosphoenolpyruvate (B93156) carboxylase in this organism was significantly stimulated by acetyl-CoA, indicating a key regulatory step in acetate metabolism. tandfonline.com

Further in vitro studies on the effects of indole-3-acetic acid (IAA), a primary plant auxin, have shown that in the absence of peroxidase, it can act as an antioxidant. nih.gov However, when metabolized by peroxidase, it can produce reactive oxygen species. nih.gov In rat liver homogenates, treatment with IAA led to a decrease in the activity of catalase and glutathione (B108866) peroxidase, while the activities of glucokinase, lactate (B86563) dehydrogenase, glucose-6-phosphate dehydrogenase, and citrate (B86180) synthase were not affected. nih.gov

The inhibitory effects of various organic acids, including acetic acid, on carbohydrate-hydrolyzing enzymes have been compared. While citric acid showed the strongest inhibition of α-amylase and α-glucosidase, the contribution of acetic acid to this inhibition was significant due to its high concentration in vinegars. nih.gov

Table 1: Effect of Acetic Acid on Various Enzyme Activities in In Vitro Systems

| Enzyme | Organism/System | Observed Effect | Reference(s) |

|---|---|---|---|

| Pancreatic Amylase | In Vitro Digestion Model | Decreased Activity | mdpi.com |

| Pepsin | In Vitro Digestion Model | No significant effect | mdpi.com |

| Lipase | In Vitro Digestion Model | No significant effect | mdpi.com |

| Acetyl-CoA Synthetase | Acetobacter rancens | High activity during acetate oxidation | tandfonline.com |

| Phosphotransacetylase | Acetobacter rancens | High activity during acetate oxidation | tandfonline.com |

| Phosphoenolpyruvate Carboxylase | Acetobacter rancens | Stimulated by acetyl-CoA | tandfonline.com |

| Catalase | Rat Liver Homogenate | Decreased Activity (by IAA) | nih.gov |

| Glutathione Peroxidase | Rat Liver Homogenate | Decreased Activity (by IAA) | nih.gov |

| α-Amylase | In Vitro Assay | Inhibitory effect | nih.gov |

| α-Glucosidase | In Vitro Assay | Inhibitory effect | nih.gov |

Theoretical Studies of Radical Interactions in Atmospheric Chemistry

Acetic acid is a significant trace gas in the atmosphere, and its interactions with radicals are a key area of study in atmospheric chemistry. nih.gov The primary photochemical sources of acetic acid in the atmosphere include the ozonolysis of isoprene (B109036) and the reaction of peroxyacyl radicals with hydroperoxyl radicals (HO₂) and other peroxy radicals (RO₂). nih.gov

Theoretical studies have explored the reaction mechanisms of acetic acid with hydroxyl (OH) radicals in the aqueous phase of the atmosphere, such as in clouds and wet aerosols. researchgate.net The decomposition of alkoxy radicals formed from acetic acid is considered more favorable in the aqueous phase compared to the gas phase. researchgate.net The reaction of the acetyl peroxy radical (CH₃C(O)O₂) with the OH radical has been proposed as a source of acetic acid in the atmosphere. researchgate.net

High-energy irradiation of acetic acid in matrix isolation studies, which simulate conditions in astrophysical ices, has been shown to produce a methyl radical (·CH₃) and carbon dioxide (CO₂) complex. nih.gov This process is thought to occur through the formation of an acetic acid radical cation (CH₃COOH⁺·), which then deprotonates to form the CH₃COO· radical, followed by rapid decomposition. nih.gov These findings provide insight into the weak intermolecular interactions involving radicals that are relevant to atmospheric chemistry. nih.gov

The oxidation of other organic compounds in the atmosphere can also lead to the formation of acetic acid. For example, the oxidation of amyl acetate initiated by OH radicals and chlorine atoms has been shown to produce acetic acid as one of the main products. rsc.org

Advanced Analytical Methodologies for Acetic Acid Research

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. For acetic acid, several chromatographic methods are routinely employed, providing high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile organic acids like acetic acid in various matrices. In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase). Different compounds in the sample interact with the stationary phase to varying degrees, causing them to separate as they are carried along by a solvent (the mobile phase).

For organic acid profiling, reversed-phase HPLC is frequently used, often with an aqueous mobile phase adjusted to an acidic pH to ensure the acids are in their protonated, less polar form. Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxyl group of acetic acid absorbs UV light at specific wavelengths, typically around 210 nm. Photodiode array (PDA) detectors can also be used to provide spectral information, enhancing peak identification. The retention time—the time it takes for a compound to pass through the column—is a key parameter for identifying acetic acid, while the peak area is proportional to its concentration.

Table 1: Example HPLC Parameters for Acetic Acid Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | 25 mM Potassium Phosphate buffer (pH 2.5) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Typical Retention Time | ~12.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive and specific technique for quantifying volatile compounds, including acetic acid. In this method, the sample must first undergo a derivatization step to convert the non-volatile acetic acid into a more volatile ester form, such as a methyl or ethyl ester. This is often achieved by reacting the sample with an alcohol in the presence of an acid catalyst.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the stationary phase within a long capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for highly confident identification and precise quantification, even at trace levels.

Table 2: Typical GC-MS Research Findings for Acetic Acid Quantification

| Sample Matrix | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Wine | Methanol (B129727) with H₂SO₄ catalyst | 0.1 mg/L | 0.3 mg/L |

| Wastewater | BF₃-Methanol complex | 0.5 µg/L | 1.5 µg/L |

| Bacterial Culture | Propyl-chloroformate | 1 µM | 3 µM |

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and analysis of ionic species. It is particularly well-suited for determining the concentration of acetate (B1210297), the conjugate base of acetic acid, in aqueous environmental samples such as rainwater, surface water, and wastewater.

In a typical IC system, the sample is injected into a stream of eluent (the mobile phase) and passed through a separator column containing an ion-exchange resin. The acetate ions are separated from other anions based on their affinity for the resin. After separation, the eluent passes through a suppressor device, which reduces the background conductivity of the eluent, thereby enhancing the detection signal of the analyte ions. A conductivity detector then measures the electrical conductivity of the solution, which is proportional to the concentration of the ions present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

Spectroscopic and Enzymatic Quantification

Spectroscopic and enzymatic methods offer alternative approaches for acetic acid quantification, often prized for their speed, specificity, and suitability for high-throughput applications.

Enzymatic assays provide a high degree of specificity for quantifying acetic acid, even in complex biological samples. These methods are based on a series of coupled enzyme reactions that ultimately lead to a change in the absorbance of a chromophore, which can be measured with a UV-spectrophotometer.

A common enzymatic pathway for acetic acid determination involves the following steps:

Acetate is converted to acetyl-CoA in a reaction catalyzed by acetyl-CoA synthetase (ACS), which requires adenosine (B11128) triphosphate (ATP) and coenzyme A (CoA).

The resulting acetyl-CoA then reacts with oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase (CS).

In a parallel reaction, the consumption of ATP is linked to the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+, which results in a decrease in absorbance at 340 nm.

The total change in absorbance at 340 nm is directly proportional to the amount of acetic acid initially present in the sample.

To meet the demands of large-scale research and industrial quality control, enzymatic and colorimetric assays for acetic acid are frequently adapted for use in automated spectrophotometric systems. These systems, often employing microplate readers or continuous flow analyzers, can process hundreds of samples per hour.

In a microplate-based automated system, small volumes of samples, reagents, and enzymes are dispensed into the wells of a 96- or 384-well plate by robotic liquid handlers. The plate is then incubated to allow the reactions to proceed, and a built-in spectrophotometer measures the absorbance in each well. This high-throughput approach significantly reduces manual labor and sample volume requirements while improving precision and reproducibility. These systems are invaluable in fields like metabolic engineering and food fermentation, where rapid analysis of numerous samples is essential.

Nuclear Magnetic Resonance (NMR) Studies of Acetic Acid Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique used to study the structure, dynamics, and reaction kinetics of acetic acid in various systems. researchgate.net It provides detailed information at the molecular level by probing the magnetic properties of atomic nuclei.

One of the key applications of NMR in acetic acid research is the study of hydrogen bonding. rsc.org Acetic acid molecules can form dimers and other oligomers through hydrogen bonds, and NMR can elucidate the thermodynamics and kinetics of these association processes. mdpi.com For instance, the chemical shift of the carboxylic acid proton is highly sensitive to its hydrogen-bonding environment. By measuring the chemical shift at different temperatures and concentrations, researchers can determine the equilibrium constant for dimerization. mdpi.com

NMR is also instrumental in studying the permeation of acetic acid across membranes, such as phospholipid vesicle membranes. nih.gov Techniques like total line shape analysis and selective population transfer are sensitive to the rate of molecular transport on a timescale of milliseconds to seconds. nih.gov These studies have shown that the neutral acetic acid monomer is the primary species that permeates the membrane, and have enabled the calculation of permeation coefficients. nih.gov

Furthermore, NMR is used to monitor chemical reactions involving acetic acid in real-time. For example, the esterification of acetic acid with ethanol (B145695) to form ethyl acetate can be followed by ¹H NMR, allowing for the determination of the chemical equilibrium composition of the quaternary system. researchgate.net In cellular studies, NMR can observe the uptake of acetic acid by living cells and its subsequent metabolic fate. researchgate.net

Interactive Data Table: NMR Chemical Shifts for Acetic Acid Monomer and Dimer

This table presents the experimentally determined chemical shifts for the monomeric and dimeric forms of acetic acid in the gas phase. These values are crucial for quantitative analysis of dimerization equilibria. mdpi.com

| Species | Chemical Shift (ppm) |

| Acetic Acid Monomer | 3.76 |

| Acetic Acid Dimer | Value Varies with Conditions |

| The chemical shift of the dimer is dependent on experimental conditions such as temperature and pressure. |

Theoretical and Kinetic Modeling in Analytical Contexts

Kinetic modeling is essential for understanding and optimizing chemical processes involving acetic acid, particularly in flow reactor systems. These models mathematically describe the rates of chemical reactions and are developed by fitting experimental data obtained under various conditions.

A common approach is the use of the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, which is particularly useful for heterogeneous catalytic reactions. rsc.org This model considers the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products. For the ketonisation of acetic acid, a second-order kinetic dependence on acetic acid has been observed, with reaction products inhibiting the reaction by competing for active sites on the catalyst. rsc.org

In the steam reforming of acetic acid for hydrogen production, kinetic models are developed based on a proposed reaction network, which can include acetic acid steam reforming, decomposition, and the water-gas shift reaction. whiterose.ac.uk Kinetic parameters, such as the activation energy and pre-exponential factors, are then estimated by fitting the model to experimental data from packed-bed reactors. whiterose.ac.uk For the ketonisation of acetic acid, an activation energy of 103.4 kJ mol⁻¹ has been determined, indicating that the surface reaction is the rate-controlling step. rsc.org

The development of these kinetic models is crucial for reactor design, simulation, and process optimization. researchgate.netacs.org For instance, a pseudo-homogeneous (PH) kinetic model has been successfully used to correlate experimental data for the esterification of acetic acid with methanol. researchgate.net

Interactive Data Table: Kinetic Parameters for Acetic Acid Reactions

This table summarizes key kinetic parameters for different reactions involving acetic acid, as determined from flow reactor experiments.

| Reaction | Catalyst | Kinetic Model | Activation Energy (kJ mol⁻¹) |

| Ketonisation | Ceria-Zirconia | LHHW | 103.4 rsc.org |

| Steam Reforming | Ni/Ca-Al₂O₃ | Packed Bed Reactor Model | Parameter varies with specific reaction step |

| Esterification with Methanol | Brønsted Acidic Ionic Liquids | Pseudo-Homogeneous (PH) | Parameter varies with catalyst |

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide fundamental insights into the adsorption and reaction of acetic acid at a molecular level. researchgate.netconicet.gov.ar These computational methods can calculate adsorption energies, geometries of adsorbed species, and activation barriers for reaction steps, complementing experimental findings. researchgate.netacs.org

In the study of acetic acid adsorption on metal surfaces like Ni(110), DFT calculations have helped to interpret experimental data from techniques such as Temperature Programmed Desorption (TPD) and Infrared Reflection Absorption Spectroscopy (IRAS). researchgate.net These calculations revealed that below a certain coverage, acetic acid adsorbs molecularly, while at higher coverages, physisorbed dimers and catemers are formed. researchgate.net They also show that the O-H bond in acetic acid breaks to form a bidentate acetate species on the surface. researchgate.net

Quantum chemical calculations are also used to study the interaction of acetic acid with zeolite catalysts. conicet.gov.ar By modeling a cluster of the zeolite framework, researchers can investigate the adsorption mechanism of acetic acid and other reactants like methanol, which is crucial for understanding esterification reactions. conicet.gov.ar These calculations can help predict the stability of adsorbed intermediates and differentiate between various proposed reaction mechanisms, such as the Langmuir-Hinshelwood and Eley-Rideal models. conicet.gov.ar

The synergy between quantum chemical calculations and experimental results is powerful. Calculated parameters can be used as input for kinetic models, leading to a more robust and predictive understanding of acetic acid chemistry. acs.org

Interactive Data Table: Calculated Adsorption Parameters for Acetic Acid

This table provides examples of parameters obtained from quantum chemical calculations for the adsorption of acetic acid on different surfaces.

| System | Method | Calculated Parameter | Value |

| Acetic Acid Dimerization | DFT (B3LYP) | Binding Energy | Varies with basis set mdpi.com |

| Acetic Acid on Ni(110) | DFT | Monolayer Saturation Coverage | 0.36 ML researchgate.net |

| Acetic Acid on H-Beta Zeolite | Quantum Cluster Model | Adsorption Energy | Dependent on adsorption site and configuration conicet.gov.ar |

Theoretical and Computational Studies of Acetic Acid

Molecular Interactions and Association Phenomena

The molecular interactions of acetic acid are dominated by its capacity to form strong hydrogen bonds, leading to the formation of dimers and larger oligomeric structures. mdpi.comacs.org Computational chemistry has been an invaluable tool in elucidating the nature of these associations.

Hydrogen Bonding Networks in Acetic Acid Systems

The carboxyl group of acetic acid allows it to participate in a robust network of hydrogen bonds. mdpi.com The hydrogen atom of the hydroxyl group (-OH) can form a hydrogen bond with the carbonyl oxygen (C=O) of another molecule. acs.org This interaction is fundamental to the structure of acetic acid in all phases.